molecular formula C11H15NO3 B13477301 Ethyl 2-amino-2-(4-methoxyphenyl)acetate CAS No. 77648-21-6

Ethyl 2-amino-2-(4-methoxyphenyl)acetate

Cat. No.: B13477301
CAS No.: 77648-21-6
M. Wt: 209.24 g/mol
InChI Key: AUHWOFZNBLSCDK-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(4-methoxyphenyl)acetate is an organic compound with the molecular formula C11H15NO3 It is a derivative of phenylalanine and features an ethyl ester group, an amino group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-(4-methoxyphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of p-anisidine with ethyl cyanoacetate under microwave irradiation in trichlorobenzene, yielding 2-cyano-N-(4-methoxyphenyl)acetamide . Another method includes the condensation of primary amines with corresponding aldehydes in methanol, followed by reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(4-methoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide and other strong bases are used for nucleophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-amino-2-(4-methoxyphenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(4-methoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The methoxy group on the phenyl ring can participate in various interactions, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Ethyl 2-amino-2-(4-methoxyphenyl)acetate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77648-21-6

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

ethyl 2-amino-2-(4-methoxyphenyl)acetate

InChI

InChI=1S/C11H15NO3/c1-3-15-11(13)10(12)8-4-6-9(14-2)7-5-8/h4-7,10H,3,12H2,1-2H3

InChI Key

AUHWOFZNBLSCDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)OC)N

Origin of Product

United States

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